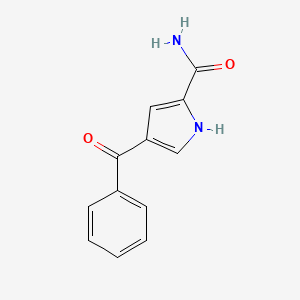

4-benzoyl-1H-pyrrole-2-carboxamide

描述

Contextualization within Pyrrole (B145914) Chemistry and Medicinal Applications

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in a vast array of natural products and synthetic compounds with significant biological activities. scitechnol.combiolmolchem.com Its presence in vital biomolecules such as heme, chlorophyll, and vitamin B12 underscores its importance in biological systems. scitechnol.com In the realm of medicinal chemistry, the pyrrole scaffold is a privileged structure, meaning it is frequently found in marketed drugs and clinical candidates. rsc.orgnih.gov

The versatility of the pyrrole ring allows for diverse chemical modifications, enabling the fine-tuning of a compound's pharmacological profile. scitechnol.compharmaguideline.com Pyrrole-containing drugs have demonstrated a wide range of therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. rsc.orgnih.gov The discovery of blockbuster drugs like atorvastatin, which contains a pyrrole core, has spurred further exploration into the therapeutic potential of this heterocyclic system. scitechnol.com The ability of the pyrrole nucleus to act as a pharmacophore, the part of a molecule responsible for its biological activity, makes it a focal point for the design of new and more effective drugs. nih.gov

Overview of Academic Research Trajectories for 4-benzoyl-1H-pyrrole-2-carboxamide and its Analogues

Academic research into this compound and its analogues has followed a path of exploring its potential as a bioactive agent. Investigations have often focused on the synthesis of various derivatives and the evaluation of their biological activities. For instance, research has explored the development of analogues as potential inhibitors of specific enzymes or as agents targeting particular biological pathways.

One research trajectory has been the synthesis and evaluation of related compounds, such as 5-methyl-4-phenoyl-1H-pyrrole-2-carboxamide and 5-methyl-4-naphtoyl-1H-pyrrole-2-carboxamide, as potential dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), which are targets for anti-cancer therapies. nih.gov Another area of investigation involves the development of pyrrole-2-carboxamide derivatives as inhibitors of mycobacterial membrane protein large 3 (MmpL3), a crucial target for anti-tuberculosis drugs. nih.gov Studies have shown that modifications to the pyrrole ring and the carboxamide group can significantly impact the anti-TB activity of these compounds. nih.gov

Furthermore, research has extended to the synthesis of benzylidine pyrrole-2-carbohydrazide derivatives and their evaluation as potential antimycobacterial agents, with some compounds showing promising activity. vlifesciences.com The exploration of pyrrole analogues also includes the synthesis of compounds with potential anti-inflammatory and antioxidant properties, such as cinnamic-pyrrole hybrids. mdpi.com The overarching theme in the research of this compound and its analogues is the systematic exploration of its chemical space to identify novel compounds with therapeutic potential.

Significance of the Pyrrole Carboxamide Motif in Bioactive Scaffolds

The pyrrole carboxamide moiety is a recognized pharmacophore found in a variety of molecules with diverse biological activities. researchgate.net This structural motif is a key component in compounds that have been investigated for a wide range of therapeutic applications. The amide group, in conjunction with the pyrrole ring, can participate in crucial hydrogen bonding interactions with biological targets, such as enzymes and receptors, which is often a key determinant of a compound's potency and selectivity. nih.gov

The pyrrole-2-carboxamide scaffold has been identified as a core structure in molecules with antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netnih.gov For example, pyrrolamides, which are natural products containing one or more pyrrole-2-carboxamide units, are known to bind to DNA and exhibit antibacterial, antiviral, and antitumor effects. nih.gov The versatility of this motif is further demonstrated by its incorporation into the total synthesis of pyrrole-imidazole alkaloids, a class of marine natural products with a broad spectrum of biological activities. rsc.org

The significance of the pyrrole carboxamide motif is also highlighted in the development of inhibitors for specific enzymes. For instance, N-(piperidin-4-yl)-1H-pyrrole-2-carboxamide derivatives have been identified as potent inhibitors of adenylyl cyclase in Giardia lamblia, a protozoan parasite. nih.gov This underscores the potential of the pyrrole carboxamide scaffold in the design of targeted therapies. The continued exploration of this motif is a promising avenue for the discovery of new and effective bioactive compounds.

Structure

2D Structure

属性

IUPAC Name |

4-benzoyl-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-12(16)10-6-9(7-14-10)11(15)8-4-2-1-3-5-8/h1-7,14H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAPLOZSRLYHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Spectroscopic and Analytical Techniques for Structural Elucidation of 4 Benzoyl 1h Pyrrole 2 Carboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for elucidating the complete carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR for Proton and Carbon Framework Analysis

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR techniques that provide information about the chemical environment of hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related 4-phenylpyrrole-2-carboxamide, the amide (N-H) proton typically appears as a broad signal. biomedres.us The protons on the pyrrole (B145914) and phenyl rings resonate in the aromatic region of the spectrum. biomedres.us The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position within the molecule.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms and information about their electronic environment. For instance, in a derivative, the amide carbonyl carbon is observed at a distinct chemical shift. biomedres.us The carbons of the pyrrole and benzoyl groups also show characteristic signals.

Table 1: Representative ¹H and ¹³C NMR Data for a 4-phenylpyrrole-2-carboxamide Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Amide N-H | 9.3 (t) | - |

| Aromatic H | 6.8-7.5 (m) | 113.6-136.7, 157.2 |

| Methylene (CH₂-Ar) | 4.8 (s) | 54.7 |

| Methylene (CH₂-NH) | 4.2 (d) | 42.8 |

| Methyoxy (OCH₃) | 3.7 (s) | 55.6 |

| Amide Carbonyl (C=O) | - | 162.4 |

Data derived from a study on 1-(4-chlorobenzyl)-N-(4-methoxybenzyl)-4-phenyl-1H-pyrrole-2-carboxamide. biomedres.us

Two-Dimensional NMR Techniques for Connectivity and Quaternary Carbon Assignment

While 1D NMR provides essential information, two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning the complete structure. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations between carbons and protons. These correlations are vital for piecing together the molecular puzzle, especially for assigning quaternary carbons (carbons with no attached protons) which are not observed in HSQC spectra.

Vibrational Spectroscopy for Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-benzoyl-1H-pyrrole-2-carboxamide would be expected to show characteristic absorption bands for the N-H bonds of the pyrrole and the amide, the C=O (carbonyl) groups of the benzoyl and amide functions, and the C-N and C-C bonds within the aromatic rings.

For carboxylic acids, a related functional group, the O-H stretch is notably broad, spanning a large region of the spectrum, and the C=O stretch appears at a characteristic wavenumber. spectroscopyonline.com In amides, the position of the C=O stretching vibration can be influenced by factors like hydrogen bonding. researchgate.net The spectrum of a related pyrrole-2-carboxaldehyde shows a distinct C=O stretch. researchgate.net

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amide and Pyrrole) | Stretching | 3400-3200 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Benzoyl Ketone) | Stretching | ~1660 |

| C=O (Amide I) | Stretching | ~1650 |

| N-H (Amide II) | Bending | ~1550 |

| C-N | Stretching | ~1400 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. The empirical formula of this compound is C₁₂H₁₀N₂O₂ with a molecular weight of 214.22 g/mol . sigmaaldrich.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and fragile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, creating charged droplets. The solvent evaporates, leaving charged molecular ions that are then analyzed by the mass spectrometer. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution ESI-MS can provide a highly accurate mass measurement, which helps to confirm the elemental composition of the molecule. nih.gov

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. DART-MS involves exposing the sample to a stream of heated, excited gas (typically helium or nitrogen), which desorbs and ionizes the analyte molecules. This technique is known for its speed and versatility. Similar to ESI-MS, DART-MS of this compound would be expected to produce a protonated molecular ion, providing rapid confirmation of its molecular weight.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. chemscene.com When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. chemscene.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated systems and the presence of chromophores—functional groups that absorb light. nih.gov

For this compound, the structure incorporates several key chromophores: the benzoyl group (a phenyl ring attached to a carbonyl group), the pyrrole ring, and the carboxamide group. The extensive conjugation across the benzoyl and pyrrole moieties dictates its UV-Vis absorption profile. The key electronic transitions expected for this molecule are π → π* and n → π* transitions.

π → π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds containing double bonds and aromatic systems. Due to the extended π-conjugated system involving the benzene (B151609) ring, the carbonyl group, and the pyrrole ring, these transitions are expected to be intense (high molar absorptivity, ε) and occur at longer wavelengths compared to non-conjugated systems.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair orbitals on the oxygen and nitrogen atoms of the carbonyl and carboxamide groups, to a π* antibonding orbital. bldpharm.com These transitions are typically lower in energy (occur at longer wavelengths) and are significantly less intense than π → π* transitions. bldpharm.com

While specific experimental spectral data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of its spectral characteristics. For instance, pyrrole carboxamide derivatives and other aromatic ketones exhibit strong absorption bands in the UV region. A substituted pyrrole carboxamide was found to have a maximum absorption (λmax) at 261 nm, which is indicative of the π → π* transition within the conjugated system. nih.gov Given the extended conjugation in this compound, multiple high-intensity bands corresponding to π → π* transitions are anticipated, likely in the 250-350 nm range. A lower intensity, longer wavelength band corresponding to the n → π* transition of the benzoyl carbonyl group may also be observable.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the electronic transitions and UV-Vis spectra of molecules where experimental data is scarce. nih.govresearchgate.net Such analysis for related pyrrole derivatives confirms the presence of these transition types. researchgate.net

The following table summarizes the anticipated electronic transitions for this compound.

| Electronic Transition | Associated Orbitals | Expected Wavelength (λmax) Region | Expected Intensity (ε) | Involved Chromophores |

|---|---|---|---|---|

| π → π | π (Bonding) → π (Antibonding) | 250 - 350 nm | High (ε > 10,000) | Benzoyl group, Pyrrole ring (conjugated system) |

| n → π | n (Non-bonding) → π (Antibonding) | > 350 nm | Low (ε < 2,000) | Carbonyl (C=O) groups |

Chromatographic Methods for Purity Assessment and Isolation: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that combines the potent separation capabilities of liquid chromatography with the highly sensitive and specific detection power of mass spectrometry. nih.gov This method is exceptionally well-suited for assessing the purity of synthesized compounds like this compound and for isolating the target compound from reaction mixtures and impurities. nih.govnih.gov

In a typical LC-MS analysis for purity assessment, a sample of the compound is first dissolved in a suitable solvent and injected into a High-Performance Liquid Chromatography (HPLC) system. The separation is commonly achieved using a reversed-phase column (e.g., a C18 column), where compounds are separated based on their hydrophobicity. nih.gov A gradient elution method, typically employing a mixture of water and an organic solvent like acetonitrile, often with a modifier such as formic acid to improve peak shape and ionization efficiency, is used to separate the target compound from any starting materials, by-products, or degradation products. researchgate.netnih.gov

As the separated components elute from the HPLC column, they are introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules of this type, which generates protonated molecules [M+H]+ in the gas phase. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound, which has a molecular weight of 214.22 g/mol , the primary ion of interest would be the protonated molecule [M+H]+ at an m/z of approximately 215.23. sigmaaldrich.com The purity of the sample is determined by integrating the area of the chromatographic peak corresponding to this m/z value and comparing it to the total area of all detected peaks. Modern LC-MS systems can detect impurities at very low levels (e.g., <0.1%). nih.gov Furthermore, the mass spectrometer provides the molecular weights of any detected impurities, which is critical information for their structural identification, often aided by tandem mass spectrometry (MS/MS) for fragmentation analysis. nih.govsigmaaldrich.com

The table below outlines a representative LC-MS method for the analysis of this compound.

| Parameter | Description |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution | Gradient elution (e.g., 5% to 95% B over 10 minutes) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Expected Parent Ion [M+H]+ | m/z 215.23 |

| Detection | Full scan analysis and/or Selected Ion Monitoring (SIM) |

Pharmacological and Biological Activity Profiling of 4 Benzoyl 1h Pyrrole 2 Carboxamide and Its Analogues

Evaluation of Anticancer and Antiproliferative Potencies

Derivatives of the pyrrole (B145914) scaffold have demonstrated notable potential as anticancer agents. researchgate.net Research into this area often involves modifying the core structure to enhance cytotoxicity against cancer cells while minimizing harm to healthy cells. nih.gov

In Vitro Cytotoxicity Assays in Specific Cancer Cell Lines

The anticancer potential of pyrrole derivatives has been evaluated against a variety of human cancer cell lines. For instance, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized and tested for their anti-cancer activity. nih.gov One of these compounds, bearing a 3,4-dimethoxy phenyl group at the 4th position of the pyrrole ring, showed significant potency against HepG2 (liver cancer) and DU145 (prostate cancer) cell lines, with IC50 values ranging from 0.5 to 0.9 μM. nih.gov Another compound from the same series was most effective against the A549 cell line (lung cancer), with an IC50 of 3.6 μM. nih.gov

Furthermore, studies on pyrrolo-imidazole derivatives have highlighted their selectivity. One such compound was found to be ten times more selective towards pancreatic cancer cells (with IC50 values of 0.063 and 0.062 μM) compared to prostate cancer cell lines. researchgate.net The cytotoxicity of various pyrrole-based compounds has also been assessed against other cancer cell lines, including MGC 80-3 (gastric cancer) and HCT-116 (colon cancer). nih.gov

A different study focused on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, which demonstrated selective cytotoxicity towards head and neck squamous carcinoma cell lines (HNSCC). mdpi.com This compound was shown to induce a G2/M phase cell cycle arrest and up-regulate the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2 in FaDu cells. mdpi.com

Table 1: In Vitro Cytotoxicity of Pyrrole Derivatives in Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative | HepG2, DU145 | 0.5 - 0.9 nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | A549 | 3.6 nih.gov |

| Pyrrolo-imidazole derivative | Pancreatic Cancer Cells | 0.063, 0.062 researchgate.net |

| 3-Benzoyl-4-(3,4-dimethoxyphenyl)-1H-pyrrole derivative | MGC 80-3, HCT-116 | 1.0 - 1.7 nih.gov |

Selective Cytotoxicity Profiles and Reversible Effects on Cell Proliferation

A key aspect of cancer chemotherapy is the selective targeting of cancer cells over normal, healthy cells. Research has shown that certain 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives exhibit weak cytotoxicity against non-cancerous cell lines like HUVEC and NIH/3T3, indicating a degree of selectivity. nih.gov The introduction of electron-donating groups at the 4th position of the pyrrole ring was found to enhance this anti-cancer activity. nih.gov

Furthermore, flow cytometry analysis of one potent compound revealed that it induced cell cycle arrest at the S phase in CT-26 cells and promoted apoptosis. nih.gov This suggests that these compounds can have a reversible effect on cell proliferation, a desirable trait for therapeutic agents. The selective cytotoxicity of a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative against HNSCC cell lines, but not against nonmalignant fibroblasts and keratinocytes, further underscores the potential for developing targeted cancer therapies based on the pyrrole scaffold. mdpi.com

Antimicrobial Efficacy Assessments

The pyrrole-2-carboxamide moiety is a recognized pharmacophore in many compounds with antimicrobial properties. nih.gov These compounds have been investigated for their effectiveness against a broad range of bacteria, including both Gram-positive and Gram-negative organisms, as well as mycobacteria.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Organisms

Pyrrole derivatives have demonstrated significant antibacterial activity. For instance, 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole has shown activity against several Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.002 to 0.097 mg/L. core.ac.uk This compound was also effective against preformed Staphylococcus epidermidis and Staphylococcus aureus biofilms. core.ac.uk

In another study, novel 4-phenylpyrrole-2-carboxamide derivatives were synthesized and evaluated. biomedres.us Two of these compounds were particularly effective against Gram-negative bacterial strains, with MIC values between 6.05 and 6.25 µg/mL. biomedres.us Generally, pyrrole-containing compounds are often more effective against Gram-positive bacteria than Gram-negative ones. nih.gov However, structural modifications can alter this spectrum. For example, a pyrrolamide-type GyrB/ParE inhibitor showed strong inhibition of the Gram-negative bacterium Escherichia coli with a MIC of 1 μg/mL. nih.gov

Table 2: Antibacterial Spectrum of Pyrrole-2-Carboxamide Analogues

| Compound Class | Bacterial Type | Organism(s) | MIC Value |

|---|---|---|---|

| 3,4,5,3',5'-pentabromo-2-(2'-hydroxybenzoyl)pyrrole | Gram-positive | Various | 0.002 - 0.097 mg/L core.ac.uk |

| 4-Phenylpyrrole-2-carboxamides | Gram-negative | E. coli, P. aeruginosa | 6.05 - 6.25 µg/mL biomedres.us |

| Pyrrolamide-type GyrB/ParE inhibitor | Gram-negative | E. coli | 1 µg/mL nih.gov |

| Pyrrolamide-type GyrB/ParE inhibitor | Gram-positive | S. aureus | 0.008 µg/mL nih.gov |

Anti-mycobacterial Activity Investigations

Pyrrole-2-carboxamide derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis. A series of these compounds were designed as inhibitors of the mycobacterial membrane protein Large 3 (MmpL3). nih.gov Many of these compounds exhibited potent anti-TB activity with MIC values below 0.016 μg/mL and low cytotoxicity. nih.gov Structure-activity relationship studies revealed that phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring, along with bulky substituents on the carboxamide, enhanced anti-TB activity. nih.gov

Another study identified pyrrolamide inhibitors that target the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. One compound in this series inhibited DNA gyrase activity with a 50% inhibitory concentration (IC50) value of less than 5 nM. nih.gov Furthermore, a pyrrole-carboxylate derivative demonstrated an MIC value of 0.7 µg/mL against Mycobacterium tuberculosis H37Rv. nih.gov

Anti-inflammatory Response Modulation Studies

Certain pyrrole derivatives have shown significant anti-inflammatory properties. One notable example is RS-37619, a (+/-)-5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2a]pyrrole-1-carboxylic acid. nih.gov This compound displayed potent analgesic activity in models of inflammation. nih.gov

In rat models of acute and chronic inflammation, RS-37619 was highly active. It inhibited carrageenan-induced paw edema, being 36 times more potent than phenylbutazone, and prevented the development of adjuvant-induced arthritis, showing approximately twice the potency of naproxen. nih.gov The compound also exhibited antiphlogistic activity in adrenalectomized rats, indicating its anti-inflammatory action is not mediated by corticosteroids. nih.gov Additionally, it was found to lower yeast-induced pyrexia, being 20 times more effective than aspirin. nih.gov

While the exact mechanisms for many pyrrole derivatives are still under investigation, the broad spectrum of anti-inflammatory activity highlights the therapeutic potential of this class of compounds.

Metabolic Regulation Activities: Hypolipidemic Effects

Dyslipidemia, characterized by abnormal levels of lipids in the blood, is a primary risk factor for atherosclerosis and subsequent cardiovascular diseases. The search for novel synthetic compounds with lipid-lowering capabilities is a critical area of research. Several analogues of 4-benzoyl-1H-pyrrole-2-carboxamide have demonstrated significant promise in preclinical models of hyperlipidemia.

Reduction of Triglyceride, LDL-C, and Total Cholesterol Levels

Research involving Triton WR-1339-induced hyperlipidemic rat models has been instrumental in evaluating the lipid-lowering effects of novel N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives. Triton WR-1339 induces a temporary state of hyperlipidemia by inhibiting the clearance of lipoproteins from circulation, thus elevating plasma lipid levels. mdpi.com

In these studies, specific analogues have shown a potent ability to decrease elevated levels of triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and total cholesterol (TC). For instance, the compound N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide (Compound 3 in a referenced study) demonstrated a remarkable reduction in these lipid parameters. mdpi.comresearchgate.netnih.gov After 18 hours of administration, this compound significantly lowered TC levels by 75% and LDL-C levels by 77%. mdpi.com Another analogue, 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide (Compound 5), also showed significant, albeit more moderate, reductions in TC (26%) and LDL-C (22%). mdpi.comnih.gov Both compounds proved effective in significantly reducing elevated plasma triglyceride levels. mdpi.comresearchgate.net

The structural components of these molecules, including the heterocyclic aromatic ring capable of hydrogen bond formation, a large lipophilic moiety, and the carboxamide linkage, are considered important for their anti-hyperlipidemic effects. researchgate.net The higher potency of the N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide analogue is suggested to be related to the NH of the pyrrole ring, which can mediate hydrogen bond interactions with target proteins. nih.gov

Table 1: Effect of this compound Analogues on Lipid Profiles in Hyperlipidemic Rats

| Compound | Total Cholesterol (TC) Reduction | LDL-C Reduction | Triglyceride (TG) Reduction |

|---|---|---|---|

| N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide | 75% | 77% | Significant |

| 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide | 26% | 22% | Significant |

Data derived from studies on Triton WR-1339-induced hyperlipidemic rats 18 hours post-treatment. mdpi.com

Modulation of HDL-C Levels

In addition to lowering pro-atherogenic lipids, an effective hypolipidemic agent should ideally increase levels of high-density lipoprotein cholesterol (HDL-C), often referred to as "good cholesterol." HDL-C is involved in reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues.

Studies have shown that analogues of this compound can favorably modulate HDL-C levels. In Triton WR-1339-induced hyperlipidemic rats, N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide significantly increased HDL-C levels by 22% after 18 hours. mdpi.comresearchgate.net The analogue 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide also produced a mild, yet significant, increase in HDL-C of 4.5%. mdpi.comresearchgate.netnih.gov This elevation of HDL-C, combined with the reduction of TG, TC, and LDL-C, suggests that these compounds have a comprehensive and beneficial impact on the lipid profile, potentially reducing the risk of atherosclerosis. researchgate.net Other studies on different series of substituted pyrroles have also noted elevations in serum HDL-cholesterol levels, reinforcing the potential of this chemical class in managing dyslipidemia. nih.gov

Table 2: Modulation of HDL-C by this compound Analogues

| Compound | HDL-C Level Modulation |

|---|---|

| N-(4-benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide | 22% Increase |

| 4-Amino-N-(4-benzoylphenyl)-1-methyl-1H-pyrrole-2-carboxamide | 4.5% Increase |

Data derived from studies on Triton WR-1339-induced hyperlipidemic rats 18 hours post-treatment. mdpi.com

Other Noteworthy Biological Activities: Neuroprotective Potential

Beyond metabolic regulation, the pyrrole scaffold is being investigated for its potential in treating neurodegenerative diseases, which are often associated with oxidative stress and neuronal damage. While direct studies on the neuroprotective effects of this compound are not extensively documented, research on related pyrrole-carboxamide and pyrrole-based hydrazone derivatives highlights the neuroprotective potential of this chemical family. researchgate.netnih.gov

Studies on various pyrrole derivatives have demonstrated significant neuroprotective and antioxidant effects in different in vitro models. researchgate.net For example, certain N-pyrrolyl hydrazide-hydrazones have been evaluated in models of induced oxidative stress using rat brain synaptosomes, mitochondria, and microsomes. mdpi.comnih.gov In these experiments, specific compounds showed low neurotoxicity and provided significant neuroprotection against toxins like 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease. mdpi.comnih.gov Some of these pyrrole hydrazones were found to preserve synaptosomal viability and glutathione (B108866) (GSH) levels against toxic insults. nih.gov

The mechanism of this neuroprotection is often linked to the antioxidant properties of the pyrrole ring, which can be enhanced by various substituents. The ability to scavenge free radicals and inhibit enzymes like monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine, are key aspects of the therapeutic strategy for diseases like Parkinson's. researchgate.netnih.gov Research has identified certain pyrrole-based compounds that exhibit promising neuroprotective effects at low concentrations in SH-SY5Y neuroblastoma cells subjected to oxidative stress. These findings suggest that the broader class of pyrrole-carboxamide analogues could serve as a valuable starting point for the development of novel neuroprotective agents. researchgate.net

Mechanistic Elucidation of 4 Benzoyl 1h Pyrrole 2 Carboxamide S Biological Actions

Identification and Characterization of Molecular Targets

The biological activity of 4-benzoyl-1H-pyrrole-2-carboxamide and its analogs stems from their ability to interact with and modulate the function of specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition Profiles

Derivatives of this compound have been shown to inhibit a variety of enzymes, highlighting the broad therapeutic potential of this chemical scaffold.

DNA Gyrase: Pyrrolamides, a class of compounds that includes derivatives of this compound, are recognized as inhibitors of bacterial DNA gyrase. researchgate.netresearchgate.net This essential enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription in bacteria. nih.gov By targeting the GyrB subunit's ATPase activity, these compounds disrupt DNA synthesis, leading to bacterial cell death. researchgate.netnih.gov The development of novel pyrrolamide derivatives continues to be a strategy for creating new antibacterial agents to combat drug resistance. researchgate.netnih.gov

ERK5 Kinase: The extracellular signal-related kinase 5 (ERK5) pathway is implicated in various cellular processes, including proliferation and survival, making it an attractive target in cancer therapy. nih.govnih.gov Pyrrole (B145914) carboxamide derivatives have been developed as potent inhibitors of the ERK5 kinase domain. nih.govnih.gov Optimization of this series has led to the identification of nanomolar inhibitors. nih.gov

Xanthine (B1682287) Oxidase: Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its inhibition is a therapeutic strategy for conditions like hyperuricemia. nih.gov Novel pyrrole carboxamide derivatives have been synthesized and evaluated as xanthine oxidase inhibitors. nih.gov Studies have shown that the substitution pattern on the phenyl ring of the benzoyl moiety influences the inhibitory activity. nih.gov

HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a key target for antiretroviral drugs. nih.govnih.gov While direct inhibition by this compound is not extensively documented, related compounds and other chemical classes have been shown to inhibit HIV-1 integrase. nih.govnih.gov For instance, dicaffeoylquinic acids have been identified as irreversible inhibitors of HIV-1 integrase, targeting the core domain of the enzyme. nih.gov

Reverse Transcriptase RNase H Domain: The reverse transcriptase (RT) of HIV-1 possesses a ribonuclease H (RNase H) domain that is essential for viral replication. nih.govnih.gov Inhibition of this domain is a promising strategy for anti-HIV drug development. nih.gov While specific data on this compound is limited, other compounds have been shown to inhibit the RNase H activity of HIV-1 RT. nih.govcsic.es

Enzyme Inhibition Profile of this compound Derivatives

| Enzyme Target | Therapeutic Area | Role of Pyrrole Carboxamide Scaffold | Key Findings |

| DNA Gyrase | Antibacterial | Acts as a competitive inhibitor of the ATPase activity of the GyrB subunit. nih.gov | Pyrrolamides show potent antibacterial activity by disrupting DNA synthesis. researchgate.netresearchgate.net |

| ERK5 Kinase | Oncology | Inhibits the kinase domain, affecting cell proliferation and survival pathways. nih.govnih.gov | Optimization has yielded nanomolar inhibitors of ERK5. nih.gov |

| Xanthine Oxidase | Hyperuricemia | Serves as a scaffold for designing novel inhibitors. nih.gov | Substituents on the benzoyl ring influence inhibitory potency. nih.gov |

| HIV-1 Integrase | Antiviral (HIV) | While not a direct example, related structures show potential for dual inhibition of RT and IN. nih.gov | Dicaffeoylquinic acids are potent irreversible inhibitors of HIV-1 integrase. nih.gov |

| Reverse Transcriptase RNase H Domain | Antiviral (HIV) | A potential target for dual-function inhibitors. csic.es | Inhibition of RNase H is a valid strategy for anti-HIV drug development. nih.gov |

Receptor Binding and Modulation Studies

The interaction of this compound derivatives with various receptors is another avenue for their biological activity. These interactions can lead to either agonistic or antagonistic effects, depending on the specific receptor and the chemical structure of the compound. For example, certain tetrasubstituted pyrrole derivatives have been designed to mimic protein-protein interaction hot-spot residues, suggesting their potential to modulate receptor functions involved in cellular signaling pathways. nih.gov The ability of these compounds to act as antagonists or inverse agonists has been explored, particularly for the cannabinoid receptor 1 (CB1), where specific substitutions on the pyrrole carboxamide scaffold led to potent receptor affinity and in vivo effects.

Analysis of Molecular Interactions at the Binding Site

The biological efficacy of this compound and its analogs is fundamentally determined by the precise molecular interactions they form within the binding sites of their target proteins.

Hydrogen Bonding Networks in Ligand-Protein Complexes

Hydrogen bonds are critical for the stability and specificity of ligand-protein interactions. nih.gov In the context of pyrrolamide inhibitors of DNA gyrase, the pyrrole NH group acts as a hydrogen bond donor, and the carboxamide carbonyl group serves as an acceptor. nih.gov These groups form crucial hydrogen bonds with residues such as Asp73 (in E. coli DNA gyrase) and a conserved water molecule within the binding site. nih.gov These interactions are vital for anchoring the inhibitor in the active site and are a key determinant of its inhibitory potency. nih.gov Similarly, in the case of ERK5 kinase inhibitors, the pyrrole carboxamide moiety forms a bidentate hydrogen bonding interaction with the hinge region of the ATP-binding site. nih.gov

Role of Specific Functional Groups in Molecular Recognition

The specific functional groups on the this compound scaffold are crucial for molecular recognition and binding affinity. nih.gov The carboxamide group is a key feature, often participating in essential hydrogen bonding interactions. nih.govijacskros.com The benzoyl group, in addition to providing a scaffold for hydrophobic interactions, can be substituted to fine-tune the electronic and steric properties of the molecule, thereby influencing its binding potency and selectivity. nih.govnih.gov For example, the addition of a dimethyl group on the benzoyl moiety of a pyrimidine-based dual inhibitor enhanced van der Waals interactions within the RT binding pocket. nih.gov The pyrrole ring itself provides a rigid core structure and its NH group is a critical hydrogen bond donor. nih.gov

Cellular Pathway Perturbations and Downstream Effects of this compound Derivatives

Research into the biological activities of this compound and its analogs has revealed significant interactions with cellular pathways controlling cell life and death. While studies on the specific parent compound are limited, a growing body of evidence on its derivatives demonstrates their potential to perturb critical cellular processes, particularly in the context of cancer. These compounds are often designed as protein-protein interaction inhibitors, leveraging their structural features to interfere with disease-related pathways.

Influence on Cell Proliferation and Viability Pathways

Derivatives of this compound have shown marked effects on the proliferation and viability of cancer cells, primarily by inducing cell cycle arrest and apoptosis. nih.govmdpi.com The pyrrole scaffold is a common feature in many compounds with potent antiproliferative activities. nih.gov

Various substituted pyrrole derivatives have demonstrated significant cytotoxicity against a range of human cancer cell lines. For instance, a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives exhibited potent anticancer activity. One of the most effective compounds from this series, featuring a 3,4-dimethoxy phenyl group, was particularly potent against HepG2 (liver cancer), DU145 (prostate cancer), and CT-26 (colon carcinoma) cell lines, with IC50 values ranging from 0.5 to 0.9 μM. nih.gov Flow cytometry analysis of this compound revealed that it induced cell cycle arrest at the S phase and triggered apoptosis in CT-26 cells. nih.gov These compounds generally showed lower toxicity toward non-cancerous cell lines like HUVEC and NIH/3T3. nih.gov

Another study on a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative, a structural analog of the antineoplastic agent nocodazole, found it significantly inhibited the replication of head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com This compound was shown to disrupt the formation of normal bipolar mitotic spindles, leading to a cell cycle block in the G2/M phase. This disruption of microtubule dynamics ultimately led to the induction of apoptosis. mdpi.com

Furthermore, a phenylpyrroloquinolinone derivative containing a benzoyl group at the pyrrole nitrogen demonstrated exceptionally high potency, with GI50 values in the nanomolar range against HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. nih.gov This highlights the potential for the pyrrole-benzoyl structure as a pharmacophore in the development of highly active anticancer agents. The selectivity of some of these compounds for rapidly proliferating cancer cells over quiescent normal cells underscores their therapeutic potential. nih.gov

Table 1: In Vitro Antiproliferative Activity of Selected Pyrrole Derivatives

| Compound Class | Cell Line | Measurement | Value | Reference |

|---|---|---|---|---|

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | HepG2 (Liver Cancer) | IC50 | 0.5-0.9 µM | nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | DU145 (Prostate Cancer) | IC50 | 0.5-0.9 µM | nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | CT-26 (Colon Carcinoma) | IC50 | 0.5-0.9 µM | nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | MGC 80-3 (Gastric Cancer) | IC50 | 1.0-1.7 µM | nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | HCT-116 (Colon Cancer) | IC50 | 1.0-1.7 µM | nih.gov |

| 3-Benzoyl-4-phenyl-1H-pyrrole derivative | A549 (Lung Cancer) | IC50 | 3.6 µM | nih.gov |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | CAL 27 (HNSCC) | EC50 (48h) | 2.5 µM | mdpi.com |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | FaDu (HNSCC) | EC50 (48h) | 2.9 µM | mdpi.com |

| Phenylpyrroloquinolinone derivative | HeLa (Cervical Cancer) | GI50 | 0.2 nM | nih.gov |

| Phenylpyrroloquinolinone derivative | HT-29 (Colon Cancer) | GI50 | 0.1 nM | nih.gov |

| Phenylpyrroloquinolinone derivative | MCF-7 (Breast Cancer) | GI50 | 0.2 nM | nih.gov |

Gene Expression Analysis Related to Metabolic Processes

The influence of this compound derivatives on gene expression related to metabolic processes is a more specialized area of investigation. While comprehensive studies on human cellular metabolism are not widely available, research in other contexts, such as microbiology, provides insight into the potential mechanisms.

For example, a series of pyrrole-2-carboxamide derivatives were designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3). nih.gov MmpL3 is essential for the biosynthesis of mycolic acids, which are major and critical components of the mycobacterial cell wall. The study used a [14C] acetate (B1210297) metabolic labeling assay to confirm that these compounds indeed inhibit mycolic acid biosynthesis. nih.gov This demonstrates a clear link between this class of compounds and the disruption of a specific metabolic pathway. The research identified that the pyrrole-2-carboxamide hydrogens were crucial for potent activity, as their methylation led to a loss of hydrogen bonding interactions and reduced efficacy. nih.gov

While this research focuses on mycobacteria, it establishes the principle that pyrrole-carboxamide structures can specifically interfere with key enzymes in metabolic pathways. Gene expression analysis, such as RNA-sequencing, is a powerful tool to identify which metabolic pathways and specific genes are affected by a compound in a given cell type. nih.gov Such analyses could reveal, for instance, if these compounds alter metabolic pathways that cancer cells often depend on, such as glycolysis or fatty acid synthesis, but specific data on this compound in this context is not yet available.

Table 2: Activity of Pyrrole-2-Carboxamide Derivatives Against Mycobacterial Target

| Compound Class | Target | Organism | Activity | Reference |

|---|---|---|---|---|

| Pyrrole-2-carboxamide derivatives | MmpL3 | Mycobacterium tuberculosis | MIC < 0.016 µg/mL | nih.gov |

| Pyrrole-2-carboxamide derivatives | MmpL3 | Mycobacterium smegmatis | Inhibition of mycolic acid biosynthesis | nih.gov |

Mimicry of Protein Recognition Motifs (e.g., LxxLL-like motifs, p53-MDM2 interaction)

A key mechanism by which substituted pyrroles exert their biological effects is through the mimicry of specific amino acid motifs involved in protein-protein interactions (PPIs). The rigid pyrrole core serves as a scaffold to position aromatic substituents in a way that mimics the spatial arrangement of key hydrophobic residues in alpha-helical recognition motifs.

A prominent example of this is the targeting of the p53-MDM2 interaction. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its function is often abrogated in cancer. nih.gov MDM2 is a primary cellular inhibitor of p53, binding to its transactivation domain and targeting it for degradation. nih.gov The interaction between p53 and MDM2 is mediated by a few key hydrophobic amino acid residues on p53—notably Phenylalanine, Leucine, and Tryptophan—which fit into a deep hydrophobic pocket on the surface of MDM2. nih.gov

Certain tetrasubstituted pyrrole derivatives have been specifically designed to mimic these "hot-spot" residues of the p53 alpha-helix. The aromatic groups on the pyrrole core can occupy the same hydrophobic pockets on MDM2 that would normally be filled by the p53 residues, thereby blocking the p53-MDM2 interaction. nih.gov This inhibition liberates p53 from MDM2's negative control, allowing it to accumulate, activate its target genes, and trigger an anti-tumor response. nih.gov

Studies on diaryl- and triaryl-pyrrole derivatives have identified compounds that act as low micromolar inhibitors of the MDM2-p53 interaction. nih.gov For example, certain pyrroles with 2,5-diphenyl substitution were found to be 5-10 times more potent than their 2,5-dimethyl counterparts, demonstrating the importance of the aryl substituents in mimicking the protein interface. nih.gov Some of these compounds also showed inhibitory activity against the MDMX-p53 interaction, a related pathway for p53 suppression. nih.gov The cellular activity of these compounds was consistent with p53 activation, further validating this mechanism of action. nih.gov

Table 3: Inhibition of p53-Regulator Interactions by Pyrrole Derivatives

| Compound Class | Target Interaction | Activity (IC50) | Reference |

|---|---|---|---|

| Diaryl/Triaryl-pyrrole derivatives | MDM2-p53 | 0.11 - 12.3 µM | nih.gov |

| Diaryl/Triaryl-pyrrole derivatives | MDMX-p53 | 4.2 µM | nih.gov |

Comprehensive Structure Activity Relationship Sar Analysis of 4 Benzoyl 1h Pyrrole 2 Carboxamide Analogues

Correlating Structural Modifications on the Pyrrole (B145914) Core with Biological Activity

The pyrrole core is a fundamental component of the 4-benzoyl-1H-pyrrole-2-carboxamide structure, and modifications to this ring system have profound effects on the biological activity of the resulting analogues.

Impact of N-Substitution on Potency and Selectivity

Substitution at the N1 position of the pyrrole ring is a critical determinant of potency and selectivity. Research has shown that the presence and nature of the substituent at this position can significantly modulate the compound's interaction with its biological target.

For instance, in a series of pyrrole-2-carboxamide derivatives designed as MmpL3 inhibitors for treating tuberculosis, substitution on the pyrrole nitrogen had a notable impact on activity. Replacing the pyrrole hydrogen with a methyl group resulted in a significant decrease in potency. nih.gov Specifically, methylation of the pyrrole nitrogen led to a 50-fold reduction in activity. This suggests that an unsubstituted N-H group on the pyrrole ring is crucial for maintaining potent biological activity, likely by participating in essential hydrogen bonding interactions with the target enzyme. nih.gov Further emphasizing this point, when both the pyrrole and carboxamide hydrogens were replaced with methyl groups, the compound lost all activity. nih.gov

In the context of anti-inflammatory agents, a cinnamic-pyrrole hybrid was synthesized where the pyrrole nitrogen was acylated with a cinnamoyl group. This modification was part of an effort to create multifunctional anti-inflammatory agents. mdpi.com SAR studies on metallo-β-lactamase inhibitors revealed that an N-benzyl side chain on the pyrrole was important for inhibitory potency. nih.gov

These findings underscore the importance of the N-substituent on the pyrrole ring in tailoring the potency and selectivity of this compound analogues for various therapeutic targets.

Table 1: Impact of N-Substitution on Biological Activity

| Compound ID | N1-Substituent | Target | Activity | Reference |

|---|---|---|---|---|

| 12 | -CH₃ | MmpL3 | 50-fold decrease | nih.gov |

| 13 | -CH₃ (also on carboxamide) | MmpL3 | Inactive | nih.gov |

| 5a | -CH₂-Ph | Metallo-β-lactamase | Potent inhibitor | nih.gov |

| 6 | Cinnamoyl | LOX | Good inhibitor | mdpi.com |

Effects of Substituents at the 4-Position Benzoyl Group

Modifications to the benzoyl group at the 4-position of the pyrrole core play a significant role in influencing the biological activity of these compounds. The nature and position of substituents on this phenyl ring can dramatically alter potency and selectivity.

In the development of ERK5 kinase domain inhibitors, the introduction of small, lipophilic substituents at the 3-position of the benzoyl group led to improved inhibitory activity. nih.gov This suggests that this region of the molecule interacts with a hydrophobic pocket in the enzyme's active site.

For anti-cancer applications, a series of 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives were synthesized. The study found that introducing electron-donating groups at the 4-position of the pyrrole ring (which is adjacent to the benzoyl group) increased anti-cancer activity. nih.gov Specifically, compounds with a 3,4-dimethoxyphenyl group at the 4-position of the pyrrole showed potent activity against various cancer cell lines. nih.gov While this substitution is on the pyrrole ring itself, its electronic effect likely influences the properties of the adjacent benzoyl moiety.

Furthermore, in the context of MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhanced anti-TB activity. nih.govnih.gov Although this refers to substituents on a phenyl group attached to the pyrrole, it highlights the general principle that aromatic substitutions are a key area for SAR exploration.

These examples demonstrate that the substitution pattern on the 4-benzoyl group is a critical factor in optimizing the biological profile of this compound analogues.

Table 2: Effect of 4-Benzoyl Group Substituents on Anticancer Activity

| Compound ID | 4-Position Pyrrole Substituent | Cancer Cell Lines | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 19 | 3,4-dimethoxy phenyl | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | nih.gov |

| 21 | 3,4-dimethoxy phenyl | HepG2, DU145, CT-26 | 0.5 - 0.9 | nih.gov |

| 15 | Not specified | A549 | 3.6 | nih.gov |

Influence of Variations in the Carboxamide Side Chain

The carboxamide side chain at the 2-position of the pyrrole ring is another key site for structural modification that significantly impacts biological activity. The nature of the substituent on the carboxamide nitrogen can influence potency, selectivity, and pharmacokinetic properties.

In the development of MmpL3 inhibitors, it was found that attaching bulky substituents to the carboxamide group greatly improved anti-TB activity. nih.govnih.gov For example, an adamantyl group at this position led to a more than 100-fold increase in potency. nih.gov Conversely, small groups, aromatic groups, and secondary amines in this position resulted in a loss of potency. nih.gov This indicates a preference for large, sterically demanding groups in the binding pocket.

For DNA gyrase inhibitors, N-phenylpyrrolamides have shown promise. rsc.org The substitution pattern on this phenyl ring is crucial for activity. In a series of hybrid inhibitors, the carboxamide was part of a linker connecting the pyrrole scaffold to another pharmacophore, demonstrating the versatility of this functional group in molecular design. nih.gov

In the case of ERK5 inhibitors, appending a basic center, such as an N-methylpiperazine, to a heteroaromatic amide substituent resulted in nanomolar inhibitors. nih.gov However, these more potent basic analogues suffered from high efflux ratios in permeability assays, indicating potential issues with oral bioavailability. nih.gov

These findings highlight the critical role of the carboxamide side chain in modulating the biological activity and drug-like properties of this compound derivatives.

Table 3: Influence of Carboxamide Side Chain on MmpL3 Inhibition

| Compound ID | Carboxamide Substituent | Activity (MIC) | Reference |

|---|---|---|---|

| 5 | Adamantyl | >100-fold increase | nih.gov |

| 6 | Small groups | Large loss of activity | nih.gov |

| 7-11 | Secondary amine/aromatic groups | Loss of potency | nih.gov |

| 32f | N-methylpiperazine (on heteroaromatic amide) | 6-fold increase in potency (ERK5) | nih.gov |

Pharmacophore Elucidation for Specific Bioactivities

Identifying the essential structural features, or pharmacophore, for a particular biological activity is a key step in rational drug design. For this compound analogues, distinct pharmacophores have been proposed for their anti-hyperlipidemic and DNA gyrase inhibitory activities.

Identification of Essential Structural Elements for Anti-Hyperlipidemic Action

While specific studies focusing solely on the anti-hyperlipidemic action of this compound are not prevalent in the provided search results, related research on structurally similar pyrrole derivatives offers insights. For instance, a study on 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides as potential antidiabetic agents, which can be related to lipid metabolism, highlighted the importance of the carboxamide functionality. rsc.org The in vitro insulin-mimetic activity of their zinc(II) complexes was evaluated by their ability to inhibit free fatty acid (FFA) release. rsc.org This suggests that the carboxamide group, likely through its ability to coordinate with metal ions or form hydrogen bonds, is a key element for activity related to metabolic control.

Although not directly about hyperlipidemia, the general principles of SAR in this chemical space suggest that the benzoyl group and the carboxamide moiety are crucial for receptor or enzyme interactions. The benzoyl group can participate in pi-stacking and hydrophobic interactions, while the carboxamide provides key hydrogen bond donor and acceptor sites.

Defining Key Features for DNA Gyrase Inhibition

The pharmacophore for DNA gyrase inhibition by pyrrole-based compounds has been more extensively studied. DNA gyrase is a well-established bacterial target, and several key structural features of this compound analogues contribute to their inhibitory activity.

A pharmacophore model for DNA gyrase inhibitors often includes:

A heterocyclic core, in this case, the pyrrole ring.

A hydrogen bond acceptor. nih.gov

A hydrophobic feature. nih.gov

A ring-aromatic feature. nih.gov

In the context of N-phenylpyrrolamide inhibitors, the pyrrole-2-carboxamide moiety is a crucial structural component. rsc.orgnih.gov The amide N-H and the carbonyl oxygen are likely involved in hydrogen bonding with the enzyme. The dichlorinated pyrrole ring present in some potent inhibitors contributes to the hydrophobic and electronic properties of the molecule. nih.gov

Furthermore, hybrid molecules combining a pyrrole-2-carboxamide with a known DNA gyrase inhibitor like ciprofloxacin (B1669076) have been designed. nih.gov In these hybrids, the pyrrole portion acts as an ATP-competitive inhibitor targeting the GyrB subunit, while the ciprofloxacin part targets the GyrA subunit. This dual-targeting approach highlights the importance of the pyrrole-carboxamide scaffold in interacting with the ATP binding site of GyrB. The general structure of these hybrids consists of the pyrrole-carboxamide head, a flexible linker, and the ciprofloxacin tail. nih.gov

The development of a pharmacophore model for E. coli DNA gyrase inhibitors identified key features for binding, which can be extrapolated to the this compound scaffold. nih.gov These models generally emphasize the importance of specific hydrogen bonding patterns and hydrophobic interactions within the enzyme's active site.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides |

| ciprofloxacin |

| N-phenylpyrrolamide |

| 1-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine |

| 1-chloroacetophenone |

| 2,2′-bipyrrole |

| 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile |

| 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxylic acid |

| 4,5-dibromo-1H-pyrrole-2-carboxylic acid |

| 2-methyl-5-nitropyridine |

| 1-Boc-piperazine |

| 4-nitropyrazole |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile |

| N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1Hpyrazole- 4-carboxamide |

| 1H-pyrrole-2-carboxylate |

| 1-(arylmethyl)-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxamides |

| 2-aryl-1H-benzimidazole-4-carboxamides |

SAR for Anticancer and Antimicrobial Potencies

The this compound scaffold has been the subject of extensive structure-activity relationship (SAR) studies to determine the structural features crucial for its anticancer and antimicrobial effects.

For anticancer activity, research has shown that substitutions on the pyrrole ring are critical. The introduction of electron-donating groups at the 4-position of the pyrrole ring has been found to enhance anticancer activity. nih.gov Specifically, analogues featuring a 3,4-dimethoxy phenyl group at this position demonstrated potent activity against a range of cancer cell lines, including gastric (MGC 80-3), colon (HCT-116), prostate (DU145), and liver (HepG2) cancer cells, with IC50 values in the low micromolar and even sub-micromolar range. nih.gov For instance, certain optimized compounds showed potent activity against HepG2, DU145, and CT-26 cell lines with IC50 values between 0.5 and 0.9 μM. nih.gov Furthermore, the carboxamide group (-CONH) itself is considered essential for the anticancer properties of these derivatives. mdpi.com In other studies, pyrrolyl benzohydrazide (B10538) derivatives were repurposed, identifying compounds like N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide (C8) as potent agents against lung cancer (A549), breast cancer (MCF-7), and liver cancer (HepG2) cell lines. mdpi.com This compound, C8, was found to induce apoptosis and arrest the cell cycle at the G2/M phase in A549 cells. mdpi.com

Table 1: Anticancer Activity of Selected Pyrrole Derivatives

| Compound | Modification | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|---|

| cpd 15 | 4-(phenyl)-3-(benzoyl) | A549 (Lung) | 3.6 μM | nih.gov |

| cpd 19 | 4-(3,4-dimethoxyphenyl)-3-(benzoyl) | MGC 80-3 (Gastric) | 1.0 - 1.7 μM | nih.gov |

| cpd 21 | 4-(3,4-dimethoxyphenyl)-3-(benzoyl) | HepG2 (Liver) | 0.5 - 0.9 μM | nih.gov |

| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | A549, MCF-7, HepG2 | Potent Activity | mdpi.com |

| 8f | 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | MDA-MB-435 (Melanoma) | 62.46% Growth Inhibition | nih.gov |

In the context of antimicrobial potency, particularly against tuberculosis (TB), SAR studies have revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring significantly improves anti-TB activity. nih.govnih.gov Likewise, incorporating bulky substituents on the carboxamide portion of the molecule also enhances this activity. nih.govnih.gov The hydrogens on the pyrrole nitrogen and the carboxamide are deemed crucial for potency; methylation of either of these positions leads to a significant reduction or complete loss of activity. nih.gov Dihalogenation of the pyrrole ring is another structural feature associated with strong antibacterial activity, especially against Gram-positive bacteria. nih.gov A series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives showed considerable antibacterial activity against Gram-negative strains, with compound 4i being particularly effective against Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa with MIC values of 1.02, 1.56, and 3.56 µg/mL, respectively. researchgate.net

Table 2: Antimicrobial Activity of Selected Pyrrole-2-Carboxamide Analogues

| Compound | Target Organism | Activity (MIC) | Source |

|---|---|---|---|

| cpd 16-18 | M. tuberculosis | < 0.016 μg/mL | nih.gov |

| cpd 32 | M. tuberculosis H37Rv | 0.125 μg/mL | nih.gov |

| 4i | K. pneumoniae | 1.02 µg/mL | researchgate.net |

| 4i | E. coli | 1.56 µg/mL | researchgate.net |

| ENBHEDPC | M. tuberculosis H37Rv | 0.7 µg/mL | nih.gov |

Rational Design Strategies Based on SAR Insights

Optimization of Potency and Selectivity

Insights from structure-activity relationship studies have enabled the rational design of this compound analogues with optimized potency and improved selectivity. A key strategy involves structure-guided design based on the crystal structure of the target protein. nih.govnih.gov For instance, in developing inhibitors for the mycobacterial protein MmpL3, a pharmacophore model was created to guide the design of new derivatives. nih.govnih.gov This approach led to the synthesis of compounds where the pyrrole-2-carboxamide scaffold was modified by attaching phenyl and pyridyl groups with electron-withdrawing substituents, alongside bulky groups on the carboxamide, which greatly enhanced anti-TB activity. nih.govnih.gov

For anticancer applications, optimization has focused on substitutions that increase potency while maintaining low toxicity to non-cancerous cells. The discovery that electron-donating groups at the 4-position of the pyrrole ring boosted anticancer activity is a prime example of SAR-guided optimization. nih.gov This led to the development of compounds with a 3,4-dimethoxy phenyl group at this position, which exhibited high potency (IC50s = 0.5-0.9 μM) and weak cytotoxicity against normal cell lines like HUVEC and NIH/3T3. nih.gov Further refinement, such as the introduction of an N-phenethyl carboxamide, was shown to significantly enhance antiproliferative activity, highlighting a targeted approach to improving potency. mdpi.com The development of pyrrole-3-carboxamide derivatives as EZH2 inhibitors also showcases a rational optimization process, where computational modeling and SAR exploration led to a lead compound with powerful and specific inhibitory action. rsc.org

Modulation of Biological Target Engagement

Rational design strategies have been effectively used to modulate how these compounds interact with their biological targets at a molecular level. A critical insight for MmpL3 inhibitors was the importance of hydrogen bonding. nih.gov SAR studies demonstrated that the hydrogens on the pyrrole ring and the carboxamide were essential for activity. nih.gov Docking studies revealed that methylating these positions resulted in the loss of crucial hydrogen bonds with amino acid residues like ASP645 in the target's active site, thereby diminishing inhibitory potency. nih.gov This understanding allows for the design of analogues that preserve these key interactions. The design process can be so precise as to map different parts of the molecule to specific binding pockets of the target protein; for example, designing a compound where a 2,4-dichlorophenyl group occupies the S3 pocket and a cyclohexyl group fits into the S5 pocket of MmpL3. nih.gov

In the context of cancer, rational design has been used to create compounds that target specific enzymes involved in tumorigenesis. Pyrrole-based molecules have been designed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), two enzymes implicated in inflammation and cancer. nih.gov Similarly, other derivatives were designed to inhibit EZH2, a protein highly expressed in many tumors. The lead compound from this series was shown to reduce the cellular levels of H3K27me3, a downstream marker of EZH2 activity, confirming its engagement with the intended target pathway. rsc.org These examples underscore the power of using structural insights to fine-tune molecular interactions, leading to compounds with highly specific and potent biological activity.

Advanced Computational Chemistry and in Silico Modeling for 4 Benzoyl 1h Pyrrole 2 Carboxamide Research

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-benzoyl-1H-pyrrole-2-carboxamide or its derivatives, might interact with a protein target.

The simulation of binding poses is fundamental to understanding the mechanism of action of a potential drug molecule. For pyrrole (B145914) carboxamide derivatives, docking studies have revealed specific binding modes within the active sites of various protein targets. For instance, in studies of pyrrole carboxamide inhibitors of the ERK5 kinase, the crystal structure of a related inhibitor, 34b , bound to ERK5 confirmed that the pyrrole carboxamide moiety establishes a bidentate interaction with the hinge region of the ATP-binding site. nih.gov The halogenated phenyl ring orients itself orthogonally to the pyrrole ketone plane, fitting into the binding pocket. nih.gov

Similarly, docking studies on other pyrrole derivatives, such as those targeting the mycobacterial membrane protein MmpL3, show the pyrrole-2-carboxamide scaffold fitting into the binding pocket, with key hydrogen bonds forming between the ligand and amino acid residues. chemscene.com These simulations are critical for visualizing and confirming the key interactions that confer inhibitory activity.

A hypothetical binding pose for this compound in a generic kinase ATP-binding site would likely involve the carboxamide group forming hydrogen bonds with the protein's hinge region, while the benzoyl and pyrrole groups engage in hydrophobic and aromatic stacking interactions within the pocket.

Beyond predicting the binding pose, molecular docking algorithms estimate the binding affinity, often expressed as a scoring function or binding energy value (e.g., in kcal/mol). These scores help in ranking potential drug candidates. For a series of pyrazole-carboxamides, which share structural similarities with pyrrole-carboxamides, docking studies against human carbonic anhydrase (hCA) isoforms revealed significant binding affinities, with calculated Ki values in the micromolar to nanomolar range. ijcce.ac.ir

Molecular dynamics (MD) simulations can further refine these predictions, providing a more dynamic picture of the ligand-protein complex and allowing for the calculation of binding free energies using methods like MM-GBSA. For 1-phenyl-4-benzoyl-1-hydro-triazole inverse agonists targeting Estrogen-related receptor α (ERRα), MD simulations showed a positive correlation between the calculated total binding free energy and the biological activity of the compounds. nih.gov These studies highlight the importance of interactions with specific hydrophobic residues like Phe328 and Phe495 in contributing to the binding energy. nih.gov

The table below illustrates typical interaction energies observed for related heterocyclic carboxamides in docking studies.

| Compound Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |

| Pyrrole Carboxamide Derivative nih.gov | ERK5 Kinase | E146, M140, I61 | Not specified, but led to nanomolar inhibitors |

| Pyrazole-Carboxamide ijcce.ac.ir | Carbonic Anhydrase II | Not specified | Ki values from 0.007 to 4.235 µM |

| Thieno[3,2-b]pyrrole-5-carboxamide nih.gov | LSD1 | Asn535 | High predictive activity based on docking scores |

| 1-Phenyl-4-benzoyl-1-hydro-triazole nih.gov | ERRα | Phe328, Leu365, Glu331 | < -3.0 (for key residues) |

This table contains data for related compounds to illustrate the application of the methodology.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the design of analogs of this compound, pharmacophore-based virtual screening is a highly effective strategy. chemscene.com A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target.

By identifying the key features of known active compounds, such as hydrogen bond donors/acceptors and hydrophobic aromatic rings, a pharmacophore model can be built. chemscene.comnih.gov This model is then used as a 3D query to screen databases of virtual compounds, identifying new molecules that match the pharmacophore and are therefore likely to be active. nih.govnih.gov This approach has been successfully used to identify novel MmpL3 inhibitors with a pyrrole-2-carboxamide scaffold. chemscene.com

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the intrinsic electronic and structural properties of a molecule. These methods are invaluable for characterizing compounds like this compound.

Geometric optimization using DFT allows for the determination of the most stable three-dimensional conformation of a molecule. For complex molecules like a pentyl-4-benzoyl-1-[2,4-dinitrophenyl]-5-phenyl-1H-pyrazole-3-carboxylate, conformational searches combined with DFT are used to identify the global minimum energy structure. researchgate.net The optimized geometry provides precise bond lengths and angles. For related pyrrole-2-carboxylic acid structures, DFT calculations have been used to confirm the formation of cyclic dimers in the solid state through intermolecular hydrogen bonding. nih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes, such as C=O stretching, N-H stretching, and aromatic ring vibrations. researchgate.net For a sulfonamide-Schiff base derivative, DFT calculations accurately predicted the vibrational bands for azomethine, N-H, and SO2 groups.

The table below presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in a molecule like this compound, based on data from similar structures.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Amide N-H | Stretching | ~3450 | ~3315 |

| Pyrrole N-H | Stretching | ~3500 | ~3400 |

| Benzoyl C=O | Stretching | ~1650 | ~1630 |

| Amide C=O | Stretching | ~1680 | ~1660 |

| C-N | Stretching | ~1350 | ~1340 |

This is an illustrative table based on typical values for related compounds.

DFT is also employed to investigate the electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular reactivity and kinetic stability. ijcce.ac.irnih.gov

For a related compound, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the HOMO-LUMO energy gap was calculated to understand its electronic transitions. These calculations help in understanding the charge transfer that occurs within the molecule.

Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis spectra). By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima (λmax) can be predicted and compared with experimental results. For 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, TD-DFT calculations suggested a strong excitation at 2.03 eV.

The following table summarizes key electronic properties that can be determined for this compound using DFT, with illustrative values from related compounds. nih.gov

| Property | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (Egap) | ELUMO - EHOMO | 5.0 eV |

| λmax (UV) | Wavelength of maximum absorption | ~300 nm |

This table contains illustrative values based on calculations for similar molecular structures.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the interactions between orbitals within a molecule, providing a detailed picture of charge transfer and hyperconjugative interactions. materialsciencejournal.org This analysis interprets the electronic wavefunction in terms of localized, Lewis-like structures (bonds and lone pairs) and non-Lewis structures (antibonding and Rydberg orbitals). materialsciencejournal.org The delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis-type NBO (acceptor) corresponds to a stabilizing donor-acceptor interaction. materialsciencejournal.org

The stability of a molecule is enhanced by these hyperconjugative interactions, and the magnitude of this stabilization can be estimated using second-order perturbation theory. nih.gov A large stabilization energy, E(2), indicates a strong interaction between the electron donor and acceptor. materialsciencejournal.org

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials have garnered significant attention due to their potential applications in optoelectronics and photonics. nih.gov The study of NLO properties involves understanding how a material's polarization responds non-linearly to an applied electric field. nih.gov Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the NLO properties of molecules.

Key parameters in NLO analysis include the electric dipole moment, linear polarizability, and first and second hyperpolarizabilities. nih.gov Molecules with extended π-conjugation, non-centrosymmetric structures, and significant intramolecular charge transfer often exhibit enhanced NLO responses. nih.gov

For this compound, the presence of the aromatic pyrrole and benzene (B151609) rings connected by a carbonyl bridge suggests potential for NLO activity. Theoretical calculations could elucidate the magnitude of its hyperpolarizability. The analysis would involve optimizing the molecular geometry and then calculating the NLO parameters. Such studies on similar organic chromophores have demonstrated that the strategic placement of electron-donating and electron-accepting groups can significantly enhance NLO properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

Molecular dynamics (MD) simulations have become an indispensable tool for studying the dynamic nature of biological macromolecules and their complexes with ligands. researchgate.netresearcher.life While methods like X-ray crystallography provide static snapshots, MD simulations offer a temporal dimension, revealing the flexibility and conformational changes that are crucial for biological function. researchgate.netresearcher.life These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of atomic positions and velocities over time. researchgate.net